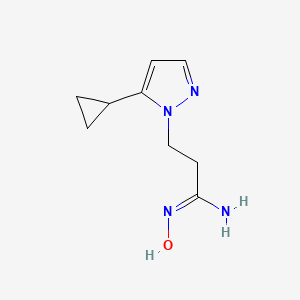![molecular formula C11H11N5O B2582762 5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile CAS No. 112606-39-0](/img/structure/B2582762.png)
5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile” is an organic compound with the molecular formula C10H11N3O . It is a white crystalline powder .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: COC1=CC=C(C=C1)C1=CC(N)=NN1 .Physical And Chemical Properties Analysis
The compound is a white crystalline powder . It has a melting point between 136.0-145.0°C . The molecular weight is 189.218 g/mol .Scientific Research Applications
Synthesis and Structural Analysis
The compound 5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile has shown promising applications in the synthesis of various novel chemical structures. For instance, the synthesis of novel Schiff bases involved derivatives of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes, showcasing antimicrobial activity, with certain derivatives exhibiting notably excellent activity (Puthran et al., 2019). Similarly, the unexpected formation of pyrazolopyrimidines during the synthesis of 5-substituted tetrazoles from carbonitriles indicates the compound’s versatility in chemical synthesis, leading to novel compounds with potential scientific applications (Faria et al., 2013).
Antimicrobial and Antitumor Activities
In the field of medical research, pyrazole derivatives of the compound have been explored for their biological activities. The synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation and their subsequent evaluation for antitumor and antimicrobial activities highlight the compound's significance in drug discovery. Some derivatives exhibited high activity, hinting at the potential for developing new therapeutic agents (El-Borai et al., 2012). Moreover, pyrazolo[1,5-a]pyrimidine derivatives synthesized from 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides showed cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the compound's relevance in cancer research (Hassan et al., 2014).
Corrosion Inhibition
The compound has also been investigated for its utility in industrial applications, such as in corrosion inhibition. Pyranopyrazole derivatives were synthesized and studied as inhibitors for mild steel corrosion in HCl solution, showing significant inhibition efficiency and highlighting the compound's potential as a corrosion inhibitor (Yadav et al., 2016).
Quantum Studies and Lubricating Oil Additives
Further research delved into the compound’s quantum studies, NLO, and thermodynamic properties, providing insights into its structural stability and reactivity (Halim & Ibrahim, 2022). Additionally, its derivatives were synthesized and evaluated as multifunctional additives for medium lubricating oils, indicating the compound's potential in improving the performance of industrial lubricants (Salih & Al-Messri, 2022).
Safety and Hazards
properties
IUPAC Name |
5-amino-3-(4-methoxyanilino)-1H-pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c1-17-8-4-2-7(3-5-8)14-11-9(6-12)10(13)15-16-11/h2-5H,1H3,(H4,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMZLZRMLJQFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NNC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2582682.png)


![Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride](/img/structure/B2582689.png)







